Perclorato de bario

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

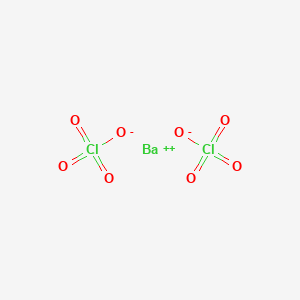

Barium perchlorate is a powerful oxidizing agent with the chemical formula Ba(ClO₄)₂. It appears as a white powder and is known for its high solubility in water. This compound is primarily used in the pyrotechnic industry due to its ability to produce bright colors when burned. Barium perchlorate decomposes at a temperature of 505°C .

Aplicaciones Científicas De Investigación

Barium perchlorate has several scientific research applications:

Oxidizing Agent: It is used as an oxidizing agent in various chemical reactions.

Gas Drying: Due to its high solubility and stability, barium perchlorate is used for gas drying applications.

Ribonuclease Determination: It is employed in the determination of ribonuclease activity.

Water Analysis: Barium perchlorate is used in water analysis for sulfate titration with Thorin as an indicator.

Mecanismo De Acción

Target of Action

Barium perchlorate is a powerful oxidizing agent . It primarily targets the chlorine cycle in the environment . The chlorine cycle consists of the biological, geological, and chemical processes that interconvert organic and inorganic chlorine compounds .

Mode of Action

Barium perchlorate interacts with its targets through oxidation . As an oxidizing agent, it can accept electrons from other substances in a redox reaction . This interaction results in the reduction of perchlorate (ClO4−) and chlorate (ClO3−) to chloride .

Biochemical Pathways

The biochemical pathways affected by barium perchlorate are primarily related to the chlorine cycle . The reduction of perchlorate and chlorate to chloride is a key step in this cycle . This process is carried out by a series of enzymes, such as perchlorate reductase and superoxide chlorite .

Pharmacokinetics

It is known that barium perchlorate is a water-soluble compound , which suggests that it could be rapidly incorporated into aquatic ecosystems from polluted soils by runoff-related processes .

Result of Action

The result of barium perchlorate’s action is the reduction of perchlorate and chlorate to chloride . This process helps to eliminate perchlorate pollution in the environment .

Action Environment

The action of barium perchlorate is influenced by environmental factors such as pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration . For example, perchlorate-reducing bacteria, isolated from harsh environments, can provide removal yields from 20 to 100% .

Métodos De Preparación

Barium perchlorate can be synthesized using various methods:

Evaporation Method: One common method involves evaporating a solution containing barium chloride and an excess of perchloric acid. The dihydrate form is produced by recrystallizing and drying to a constant weight.

Reaction with Barium Hydroxide or Carbonate: Barium perchlorate can also be prepared by reacting perchloric acid with barium hydroxide or barium carbonate.

Industrial Production: For large-scale manufacturing, barium perchlorate is synthesized by evaporating a solution of sodium perchlorate and barium chloride.

Análisis De Reacciones Químicas

Barium perchlorate undergoes several types of chemical reactions:

Oxidation: As a powerful oxidizing agent, barium perchlorate can oxidize various substances.

Decomposition: Upon heating, barium perchlorate decomposes to release oxygen, which is a key reaction in pyrotechnics.

Hydrolysis: In the presence of water, especially under non-vacuum conditions, barium perchlorate can undergo hydrolysis.

Common reagents used in these reactions include perchloric acid, barium hydroxide, and barium carbonate. The major products formed from these reactions are typically barium salts and oxygen .

Comparación Con Compuestos Similares

Barium perchlorate can be compared with other perchlorates and barium compounds:

Barium Chlorate (Ba(ClO₃)₂): Like barium perchlorate, barium chlorate is also an oxidizing agent but is less stable and more sensitive to shock and friction.

Barium Chloride (BaCl₂): Barium chloride is not an oxidizing agent and is primarily used in the purification of brine solutions in caustic chlorine plants.

Magnesium Perchlorate (Mg(ClO₄)₂): Magnesium perchlorate is another powerful oxidizing agent used for drying gases and as a desiccant.

Strontium Perchlorate (Sr(ClO₄)₂): Strontium perchlorate is used in pyrotechnics to produce red flames, similar to the use of barium perchlorate for green flames.

Barium perchlorate is unique due to its high solubility, ease of preparation, stability at high temperatures, and relatively low cost .

Propiedades

Número CAS |

10294-39-0 |

|---|---|

Fórmula molecular |

BaClH3O5 |

Peso molecular |

255.80 g/mol |

Nombre IUPAC |

barium(2+);diperchlorate |

InChI |

InChI=1S/Ba.ClHO4.H2O/c;2-1(3,4)5;/h;(H,2,3,4,5);1H2 |

Clave InChI |

JJYDRCKFGGSBSO-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ba+2] |

SMILES canónico |

O.OCl(=O)(=O)=O.[Ba] |

Densidad |

3.2 at 68 °F (USCG, 1999) |

melting_point |

941 °F (USCG, 1999) |

Key on ui other cas no. |

13465-95-7 |

Descripción física |

Barium perchlorate appears as a white crystalline solid. Noncombustible, but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. Prolonged exposure to fire or heat may result in an explosion. Used to make explosives. (NTP, 1992) |

Pictogramas |

Oxidizer; Irritant |

Sinónimos |

arium perchlorate barium perchlorate trihydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of barium perchlorate?

A1: The molecular formula of anhydrous barium perchlorate is Ba(ClO4)2, and its molecular weight is 336.23 g/mol. []

Q2: What is the crystal structure of barium perchlorate anhydrate?

A2: Barium perchlorate anhydrate (Ba(ClO4)2) crystallizes in a unique structure type, forming a three-dimensional polyhedral network. This network arises from the corner- and edge-sharing of BaO12 polyhedra and ClO4 tetrahedra. []

Q3: What is the crystal structure of barium perchlorate trihydrate?

A3: Barium perchlorate trihydrate (Ba(ClO4)2·3H2O) crystallizes in a hexagonal structure with the space group P63/m. In this structure, each barium ion is surrounded by twelve oxygen atoms in a slightly distorted icosahedral arrangement. Six of these oxygens come from water molecules, and the other six from perchlorate ions. [, , ]

Q4: How does the addition of barium perchlorate to casting solutions for polymer membranes affect their permeability?

A4: Adding barium perchlorate to casting solutions for cellulose nitrate membranes significantly increases their permeation rate. This effect is particularly pronounced when the barium perchlorate concentration exceeds 60 wt.% relative to cellulose nitrate. [, ]

Q5: What are the main stages in the thermal decomposition of barium perchlorate?

A5: The thermal decomposition of barium perchlorate (Ba(ClO4)2) to barium chloride (BaCl2) and oxygen (O2) involves several stages: initial gas evolution, an induction period, an acceleratory period, and a decay period. There's a noticeable discontinuity in the decomposition rate when approximately 50% of the material has decomposed. [, ]

Q6: How does gamma-irradiation affect the thermal decomposition of barium perchlorate?

A6: Gamma-irradiation of barium perchlorate leads to an increase in initial gas evolution and eliminates the induction period. The irradiated material's decomposition kinetics best fit the Prout-Tompkins equation. Irradiation enhances the rate constant for the acceleratory stage and reduces the activation energy, while the rate constant and activation energy of the decay stage remain unaffected. [, ]

Q7: What is the effect of adding barium chloride on the thermal decomposition of barium perchlorate?

A7: Adding barium chloride to barium perchlorate shortens the induction period for thermal decomposition. The discontinuity in the decomposition rate also shifts towards lower decomposition fractions as the chloride ion concentration increases and is ultimately eliminated at higher concentrations. The decomposition data for these mixtures align with the Prout-Tompkins equation. []

Q8: How is barium perchlorate used in the synthesis of 1,8-dioxo-octahydroxanthene derivatives?

A8: Barium perchlorate acts as a catalyst in the one-pot synthesis of 1,8-dioxo-octahydroxanthene derivatives. This efficient method involves a multi-component reaction between dimedone and various aromatic aldehydes. []

Q9: How does barium perchlorate behave in different solvents?

A9: The electrical conductivity of barium perchlorate (Ba(ClO4)2) varies in different solvents, decreasing in the order: methanol > ethanol > n-propanol > n-butanol. This trend reflects the increasing ion-solvent interaction and formation of solvent-separated ion pairs as the solvent size increases. []

Q10: How does barium perchlorate interact with cryptand 222 in various solvents?

A10: Barium perchlorate forms complexes with cryptand 222 in various solvents. The enthalpies of complexation have been determined calorimetrically in N,N-dimethylformamide, dimethyl sulfoxide, acetonitrile, and propylene carbonate. The data suggest that the solvation of free barium perchlorate is stronger than that of the barium-cryptand 222 complex in these solvents. []

Q11: How does the presence of barium perchlorate affect acid-base indicators in acetonitrile solutions?

A11: Barium perchlorate can cause color changes in sulfonephthalein acid-base indicators in acetonitrile solutions. This effect is attributed to interactions between the barium cation and the indicator molecules, leading to structural changes and shifts in the indicator's equilibrium. These effects are more pronounced than those observed with lithium perchlorate but less than with magnesium perchlorate. []

Q12: Does barium perchlorate form complexes with ciprofloxacin and norfloxacin?

A12: Yes, barium perchlorate forms complexes with both ciprofloxacin (CIP) and norfloxacin (NOR). Elemental analysis, FTIR, electrical conductivity, and thermal analysis suggest the formation of complexes with the formulas 2·xH2O and 2·xH2O. FTIR data indicates that both CIP and NOR act as bidentate ligands, coordinating through the ring carbonyl oxygen atom and one oxygen atom of the carboxylic group. []

Q13: How does barium perchlorate interact with valinomycin?

A13: Barium perchlorate forms a complex with the ionophore antibiotic valinomycin. X-ray crystallography and NMR spectroscopy reveal that, in both the solid state and solution, the complex adopts a flat, open structure without internal hydrogen bonds. Two barium ions are associated with each valinomycin molecule, each coordinated to three consecutive amide carbonyls. [, ]

Q14: How does the coordination of barium differ in a complex with a macrobicycle containing a phenol Schiff base spacer?

A14: In the barium perchlorate complex with a lateral macrobicycle derived from 1,10-diaza-15-crown-5 with a phenol Schiff base spacer, the barium ion again occupies the cavity but coordinates asymmetrically to only seven of the eight heteroatoms. The coordination sphere is completed by an acetonitrile molecule and two oxygen atoms from a perchlorate group. The azonia N atom remains uncoordinated but forms an intramolecular hydrogen bond with the oxido O atom. []

Q15: How is barium perchlorate used in the determination of sulfur content?

A15: Barium perchlorate is used as a titrant in the quantitative determination of sulfur in various samples. After converting sulfur to sulfate, it is titrated with barium perchlorate, forming insoluble barium sulfate. This method, often employed after oxygen flask combustion, allows for accurate sulfur quantification. [, , , , , ]

Q16: Can you elaborate on the specific analytical methods using barium perchlorate for sulfur determination?

A16: Several analytical methods employ barium perchlorate for sulfur determination:

Q17: What are the safety precautions for handling barium perchlorate?

A17: Barium perchlorate is a strong oxidizer and should be handled with care. It is corrosive to skin, eyes, and mucous membranes. Appropriate personal protective equipment, including goggles and gloves, should be worn when handling this compound. It is best to work in a well-ventilated area or fume hood, as it may release harmful fumes. Store barium perchlorate in a cool, dry place away from incompatible materials, particularly organic substances. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.